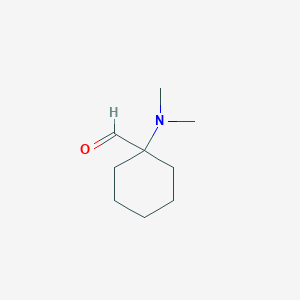
5-(chloromethyl)-1-methyl-1H-pyrazole
Vue d'ensemble
Description
The compound "5-(chloromethyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with various diketones or alkenones. For instance, the methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazoles, with the nature of the substituent at the 4-position influencing the ratio of isomers . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of reactions, highlighting the versatility of pyrazole chemistry . Additionally, the regiospecific synthesis of 5-trichloromethyl-pyrazoles from trichloroacetyl containing β-diketones with hydrazine showcases the diversity of synthetic routes available . Microwave-assisted synthesis under solvent-free conditions has also been employed to produce 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters, demonstrating the efficiency and environmental benefits of modern synthetic techniques .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction analysis. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the pyrazole ring, and the molecule forms specific intermolecular interactions . The crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by offset π-stacking interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and application. The regiospecific synthesis mentioned earlier indicates that pyrazoles can be functionalized at specific positions on the ring, which is important for creating compounds with desired biological or physical properties . The intramolecular hydrogen bonding observed in some pyrazole structures can influence the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystallographic data provide insights into the solid-state properties, such as unit cell parameters and space group, which can affect the compound's melting point, solubility, and stability . The presence of substituents like chloromethyl groups can also influence the compound's lipophilicity, a factor that is important in drug design .
Applications De Recherche Scientifique
Synthesis and Functionalization
- Pyrazoles like 5-(chloromethyl)-1-methyl-1H-pyrazole are synthesized with various functionalized side chains for diverse applications. The synthesis involves coupling protected alkynols with acid chlorides, followed by reactions to form the pyrazole nucleus. These pyrazoles are precursors to polyfunctional pyrazoles with significant implications in ligand design, where a ligating side chain on a ring carbon enhances hydrogen bonding potential depending on the steric environment created by substituents at C5 (Grotjahn et al., 2002).
Corrosion Inhibition
- 5-(Chloromethyl)-1-methyl-1H-pyrazole derivatives have demonstrated notable efficiency as corrosion inhibitors for steel in acidic environments. They exhibit high anticorrosion activity, with some compounds achieving up to 96% efficiency. Their effectiveness increases with concentration and remains consistent across a range of temperatures. These derivatives operate predominantly as cathodic inhibitors and adhere to the Langmuir adsorption isotherm, suggesting a strong interaction with the metal surface (Ouali et al., 2013).
Medicinal Applications
- Some pyrazole derivatives, including 5-(chloromethyl)-1-methyl-1H-pyrazole, have been investigated for their potential in the medicinal field. For instance, their hybridization with benzimidazole resulted in compounds with notable α-glucosidase inhibition activity, indicating potential anti-diabetic properties. These findings are supported by molecular docking analysis, highlighting their therapeutic potential (Ibraheem et al., 2020).
Catalysis
- Derivatives of 5-(chloromethyl)-1-methyl-1H-pyrazole have been used in forming metal complexes that act as catalysts for various reactions, including ethylene oligomerization. The catalytic efficiency and product distribution of these complexes are influenced by factors such as solvent, co-catalyst, and complex structure (Nyamato et al., 2014).
Structural Analysis
- Extensive structural analysis has been conducted on various 5-(chloromethyl)-1-methyl-1H-pyrazole derivatives. This includes X-ray crystallography and theoretical calculations, providing insights into their molecular geometries, electronic properties, and interaction potentials. Such studies are crucial for understanding the reactivity and potential applications of these compounds (Xu & Shi, 2011).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMALVWVARIVUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511324 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-methyl-1H-pyrazole | |
CAS RN |
84547-63-7 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



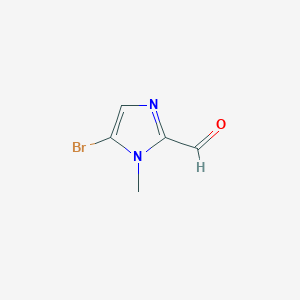
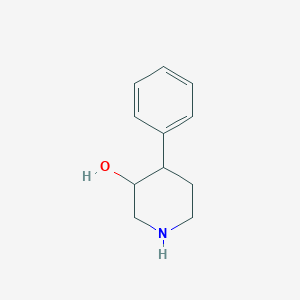
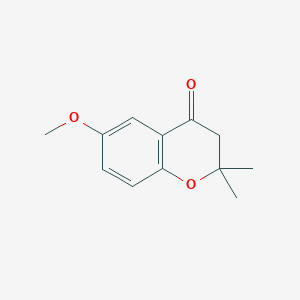

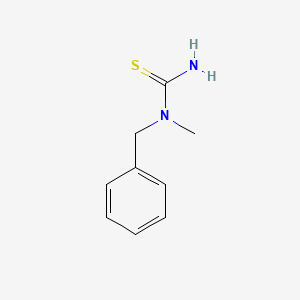
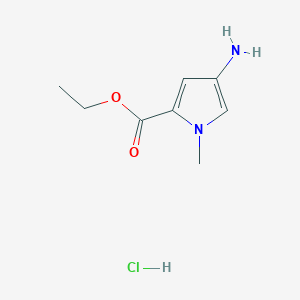
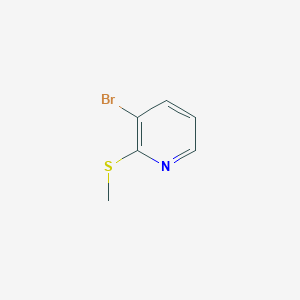
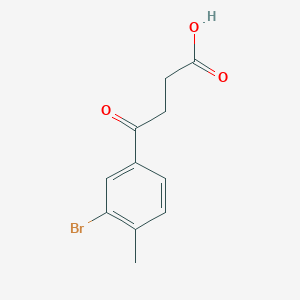
![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)


![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
